molecular formula C10H15ClN2O2 B1520283 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride CAS No. 1221724-09-9

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride

Cat. No.: B1520283
CAS No.: 1221724-09-9
M. Wt: 230.69 g/mol
InChI Key: ZZRHSLYEAGHRFJ-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst. This process is crucial for synthesizing antimalarial drugs, emphasizing the role of vinyl acetate as an effective acyl donor due to its irreversible reaction advantage, showcasing a kinetically controlled synthesis beneficial for pharmaceutical applications (Magadum & Yadav, 2018).

Pharmaceutical Salt Formation

Research on new salts such as N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl]oxy}-4-hydroxyphenyl}acetamide benzoate explores the use of these compounds in pharmaceutical compositions, potentially enhancing the therapeutic efficacy and stability of drugs (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Comparative Metabolism Studies

Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. These studies provide insights into the metabolic pathways, potentially contributing to a better understanding of the toxicity and environmental impact of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimicrobial Activity of Derivatives

Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid and studied their antimicrobial activity. The findings suggest potential applications in developing new antimicrobial agents, highlighting the significance of structural modification in enhancing biological activity (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Properties

IUPAC Name

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13;/h1-4,13H,5-7,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRHSLYEAGHRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-09-9
Record name Benzeneacetamide, 4-amino-N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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